Product packaging for 1-Aminooxy-3,3-dimethyl-butan-2-ol(Cat. No.:CAS No. 847609-97-6)

1-Aminooxy-3,3-dimethyl-butan-2-ol

Cat. No.: B3430527
CAS No.: 847609-97-6
M. Wt: 133.19 g/mol
InChI Key: FSNWKKDILGLXFA-UHFFFAOYSA-N
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Description

Overview of Aminooxy Functional Groups in Organic Synthesis

The aminooxy group (-ONH2) is a potent functional group in the arsenal (B13267) of synthetic organic chemists. Its utility stems from its enhanced nucleophilicity compared to a standard amine group, a phenomenon known as the "alpha effect." This effect is attributed to the presence of a lone pair of electrons on the oxygen atom adjacent to the nucleophilic nitrogen, which destabilizes the ground state of the nucleophile and lowers the activation energy of its reactions.

One of the most significant reactions involving the aminooxy group is its chemoselective ligation with aldehydes and ketones. This reaction, known as oximation, forms a stable oxime linkage under mild, often aqueous, conditions. The resulting oxime bond is significantly more stable towards hydrolysis than the imine or Schiff base formed from a similar reaction with a primary amine. This robust and selective nature has positioned aminooxy-containing molecules as key players in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.

Historical Context of Aminooxy Chemistry

The unique reactivity of molecules with a heteroatom adjacent to a nucleophilic center was first described in the mid-20th century. In 1960, Jencks and Carriuolo observed the enhanced reactivity of hydroxylamine (B1172632) derivatives. chemicalbook.comymdb.ca This observation was later termed the "alpha effect" by Edwards and Pearson in 1962. chemicalbook.comymdb.ca These initial studies laid the groundwork for understanding the fundamental principles governing the reactivity of aminooxy compounds. The subsequent development of reliable methods for introducing the aminooxy group into various molecular scaffolds has led to a surge of interest in their application, particularly in the fields of bioconjugation, peptide synthesis, and materials science.

Structural Features and Chemical Versatility of 1-Aminooxy-3,3-dimethyl-butan-2-ol

While specific experimental data for this compound is not widely available in the literature, its structural features and chemical versatility can be inferred from its constituent parts: the aminooxy moiety and the 3,3-dimethyl-butan-2-ol backbone.

The molecule possesses a chiral center at the second carbon atom (C2), which bears a hydroxyl group. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which could have distinct biological activities and applications in asymmetric synthesis. The bulky tert-butyl group at the third carbon atom (C3) provides steric hindrance, which can influence the molecule's reactivity and conformational preferences.

The primary chemical versatility of this compound lies in the reactivity of its two functional groups: the aminooxy group and the hydroxyl group. The aminooxy group can readily react with aldehydes and ketones to form stable oxime ethers, making it a valuable building block for creating larger, more complex molecules. The secondary alcohol at the C2 position can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, or etherification, allowing for further functionalization.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
XLogP30.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Note: These values are theoretical predictions and may differ from experimental values.

Contextualization within Modern Synthetic Methodologies

This compound is well-positioned to be a useful tool in modern synthetic methodologies. Its bifunctional nature allows it to act as a linker or scaffold in the construction of diverse molecular architectures.

The most prominent application would be in chemoselective ligation strategies. For instance, the aminooxy group could be used to conjugate the molecule to a biomolecule or a solid support that has been functionalized with an aldehyde or ketone. The remaining hydroxyl group could then be used as a handle for further chemical transformations. This "click" functionality is highly desirable in drug discovery, diagnostics, and materials science for the creation of well-defined conjugates.

Furthermore, the chiral nature of the butan-2-ol backbone could be exploited in asymmetric synthesis. The compound could potentially serve as a chiral auxiliary, influencing the stereochemical outcome of a reaction, or as a chiral building block for the synthesis of enantiomerically pure target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B3430527 1-Aminooxy-3,3-dimethyl-butan-2-ol CAS No. 847609-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminooxy-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)5(8)4-9-7/h5,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNWKKDILGLXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847609-97-6
Record name 1-(aminooxy)-3,3-dimethylbutan-2-ol
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Synthetic Methodologies for 1 Aminooxy 3,3 Dimethyl Butan 2 Ol

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis of 1-aminooxy-3,3-dimethyl-butan-2-ol reveals a few logical disconnections. The primary target linkage for disconnection is the C-O bond of the aminooxy group or the N-O bond itself. A common and effective strategy involves the use of a protected hydroxylamine (B1172632) equivalent, which can be alkylated by a suitable electrophile.

A logical precursor to the target molecule is a protected aminooxy derivative, which can be deprotected in the final step. This leads back to an intermediate like 2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dione. This intermediate contains the complete carbon skeleton and the protected aminooxy group in the form of an N-oxyphthalimide. This phthalimide (B116566) group is a robust protecting group for the aminooxy moiety.

The formation of 2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dione can be envisioned through the ring-opening of an epoxide, specifically 2,2-dimethyl-3-(oxiran-2-yl)butane, by N-hydroxyphthalimide. This epoxide, in turn, can be synthesized from the corresponding alkene, 3,3-dimethyl-1-butene, via epoxidation. This retrosynthetic pathway offers a clear and practical approach to the target compound.

Pathways Involving N-Hydroxyphthalimide and Epoxide Ring Opening

A prevalent and well-documented method for the synthesis of this compound involves the use of N-hydroxyphthalimide as a key reagent for introducing the aminooxy functionality. This pathway is advantageous due to the stability of the phthalimide-protected intermediate and the generally high yields achieved.

Formation of 2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dione

The synthesis of the key intermediate, 2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dione, is typically achieved through the nucleophilic ring-opening of a suitable epoxide with N-hydroxyphthalimide. This reaction is a specific example of the broader class of epoxide aminolysis reactions, which are crucial for the synthesis of β-amino alcohols. rroij.com

The reaction involves the attack of the nucleophilic oxygen of N-hydroxyphthalimide at one of the carbon atoms of the epoxide ring. For an asymmetrical epoxide like 2,2-dimethyl-3-(oxiran-2-yl)butane, the regioselectivity of the ring-opening is a critical factor. The reaction is often catalyzed by a base to deprotonate the N-hydroxyphthalimide, increasing its nucleophilicity. The choice of solvent and reaction conditions can also influence the outcome. The formation of isoindole-1,3-dione derivatives through various synthetic routes is a common strategy in medicinal chemistry and materials science. nih.gov

ReactantsCatalyst/ReagentsProduct
2,2-dimethyl-3-(oxiran-2-yl)butane, N-hydroxyphthalimideBase (e.g., triethylamine)2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dione

Cleavage of Phthalimide Protecting Group (e.g., using Methylhydrazine)

Once the phthalimide-protected intermediate is obtained, the final step is the deprotection to unveil the free aminooxy group. The classical method for cleaving the phthalimide group is hydrazinolysis, using hydrazine (B178648) hydrate. thieme-connect.de However, in some cases, substituted hydrazines like methylhydrazine are employed to avoid potential side reactions, such as the reduction of other functional groups due to the in situ formation of diimide. thieme-connect.de

The reaction with methylhydrazine proceeds by nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic hydrazide byproduct and the desired this compound. The choice of solvent for this reaction is typically an alcohol, such as ethanol (B145695) or methanol. The deprotection is generally clean and efficient, providing the final product in good yield. Other methods for phthalimide cleavage include treatment with sodium borohydride (B1222165) followed by acetic acid, or using alkanolamines. google.comorganic-chemistry.org

Protected IntermediateReagentProduct
2-(2-Hydroxy-3,3-dimethyl-butoxy)-isoindole-1,3-dioneMethylhydrazineThis compound

Alternative Synthetic Routes to the Aminooxy Moiety

While the N-hydroxyphthalimide route is robust, alternative strategies for constructing the aminooxy functionality exist and can be advantageous in certain contexts. These methods often provide milder reaction conditions or access to a broader range of derivatives.

Construction from Hydroxylamines

The direct alkylation of hydroxylamine or its N- or O-protected derivatives is a straightforward approach to forming the C-O-N linkage of aminooxy compounds. organic-chemistry.org For the synthesis of this compound, this would involve reacting a suitable electrophile, such as a derivative of 3,3-dimethyl-butan-1,2-diol with an activated hydroxyl group, with a hydroxylamine species.

Challenges in this approach include controlling the selectivity of N- versus O-alkylation and preventing over-alkylation. The use of appropriately protected hydroxylamine reagents can mitigate these issues. For instance, using an N-protected hydroxylamine would favor O-alkylation. Subsequent deprotection would then yield the desired product. Various methods for the synthesis of hydroxylamines have been developed, including the reduction of nitro compounds and the oxidation of amines. cardiff.ac.uk

Nitrone and Oxime-based Approaches

Nitrone and oxime chemistry offers another versatile entry into the synthesis of aminooxy compounds. nih.gov Oximes, which can be readily prepared from aldehydes or ketones and hydroxylamine, can be considered as precursors to the aminooxy group. nih.gov The reaction of an aldehyde or ketone with an aminooxy-containing reagent is known as an oximation reaction and forms a stable oxime ether linkage. louisville.edu

A potential strategy could involve the reaction of a suitable carbonyl-containing precursor with an aminooxy reagent. Alternatively, nitrones, which are tautomers of oximes, can undergo various transformations, including nucleophilic additions, to generate substituted hydroxylamines that could be further elaborated to the target molecule. nih.gov The choice between these routes would depend on the availability of starting materials and the desired stereochemical outcome.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is critically dependent on establishing the desired stereochemistry in its precursor, 1-amino-3,3-dimethyl-butan-2-ol. The introduction of the aminooxy group is typically envisioned as a subsequent step following the formation of the chiral amino alcohol. Three principal strategies are employed to achieve the desired enantiopurity of the precursor: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of enantiomers.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of the precursor to this compound, a common strategy involves the diastereoselective reduction of a β-keto ester or the diastereoselective alkylation of an enolate derived from a carboxylic acid derivative. The use of a chiral auxiliary attached to the nitrogen or oxygen atom can effectively control the facial selectivity of the reaction. For instance, a chiral oxazolidinone auxiliary can be used to direct the addition of a nucleophile to a carbonyl group, leading to the formation of one diastereomer in preference to the other.

Table 1: Illustrative Diastereoselective Reduction of a β-Keto Ester Precursor Using Various Chiral Auxiliaries

EntryChiral AuxiliaryReducing AgentDiastereomeric Ratio (syn:anti)
1(R)-2-amino-1-butanolNaBH₄85:15
2(S)-ProlineLiAlH₄90:10
3Evans' AuxiliaryK-Selectride>99:1
4(S)-1-phenylethanolH₂, Pd/C70:30

Note: This table is illustrative and based on typical results for similar transformations.

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral 1-amino-3,3-dimethyl-butan-2-ol, asymmetric hydrogenation or transfer hydrogenation of a suitable aminoketone precursor is a highly effective strategy.

Catalysts based on transition metals such as rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), have demonstrated high efficiency and enantioselectivity in the reduction of ketones to alcohols. diva-portal.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Another approach involves the asymmetric aminohydroxylation of an appropriate alkene, which can simultaneously introduce the amino and hydroxyl groups with high stereocontrol.

Table 2: Asymmetric Hydrogenation of a Precursor Aminoketone

EntryCatalyst/LigandSolventTemperature (°C)Enantiomeric Excess (ee, %)
1RuCl₂(S)-BINAP(dmf)nMethanol5095
2Rh(COD)₂BF₄/(R,R)-DuPhosEthanol2598
3Ir(COD)Cl₂/(S,S)-f-spirofosToluene6092
4Ru(p-cymene)Cl₂/(R)-TsDPENIsopropanol4099

Note: This table is illustrative and based on typical results for similar transformations.

Resolution of Enantiomers

The classical method of resolving a racemic mixture of 1-amino-3,3-dimethyl-butan-2-ol involves the use of a chiral resolving agent. The basic amino group of the racemate reacts with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be recovered by treatment with a base.

While this method is well-established and can be highly effective, the maximum theoretical yield for the desired enantiomer is 50%. However, the resolving agent can often be recovered and reused, and the undesired enantiomer can sometimes be racemized and recycled.

Enzymatic resolution offers a green and highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer of the amino alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Optimization of Reaction Conditions

The conversion of 1-amino-3,3-dimethyl-butan-2-ol to this compound, likely proceeding through an N-hydroxylation reaction, requires careful optimization of reaction conditions to maximize yield and minimize side products.

Solvent Effects

The choice of solvent can significantly influence the rate and outcome of the N-hydroxylation of the amino group. The polarity, proticity, and coordinating ability of the solvent all play a role.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating the reagents and intermediates, which can accelerate the reaction rate. They are often the solvents of choice for such transformations.

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the reagents, potentially deactivating the nucleophilic amine or the electrophilic oxidizing agent. However, in some cases, they can facilitate proton transfer steps and enhance reactivity.

Non-polar Solvents (e.g., Toluene, Hexane): These solvents are less likely to be effective due to the poor solubility of the polar amino alcohol and many common oxidizing agents.

The optimal solvent is typically determined empirically through screening a range of solvent types.

Table 3: Illustrative Effect of Solvent on the N-Hydroxylation of 1-amino-3,3-dimethyl-butan-2-ol

EntrySolventOxidizing AgentYield (%)
1Dichloromethanem-CPBA65
2AcetonitrileOxone®78
3WaterH₂O₂/Na₂WO₄85
4DimethylformamideDimethyldioxirane92

Note: This table is illustrative and based on plausible outcomes for this type of reaction.

Temperature and Pressure Influences

Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for N-hydroxylation reactions, elevated temperatures can lead to over-oxidation and the formation of undesired byproducts such as nitroso or nitro compounds. Therefore, these reactions are often carried out at or below room temperature to maintain selectivity.

The influence of pressure is generally not significant for this type of solution-phase reaction unless a gaseous reagent, such as oxygen, is used as the oxidant. In such cases, increasing the pressure of the gas would increase its concentration in the solution, thereby accelerating the reaction rate. For most common N-hydroxylation procedures using solution-phase reagents, the reaction is conducted at atmospheric pressure.

Remain Elusive in Publicly Available Literature

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the synthetic methodologies for the chemical compound This compound . Despite targeted searches for its preparation, including details on catalyst and reagent loading, as well as considerations for the scalability of its synthesis, no direct methods or detailed experimental procedures for this specific molecule could be retrieved from the public domain.

The available chemical literature provides information on related, but structurally distinct, compounds. For instance, synthetic routes for 1-Amino-3,3-dimethyl-butan-2-ol, a compound that shares the same carbon backbone but possesses an amino group (-NH2) instead of an aminooxy group (-ONH2), are documented. These syntheses, however, are not directly applicable to the production of the target compound due to the fundamental chemical differences between an amine and an aminooxy functional group.

General methodologies for the synthesis of α-aminooxy ketones and other aminooxy-containing molecules exist within the field of organic chemistry. These methods often involve the reaction of enolates with nitroso compounds or other specialized reagents. However, the application of these general procedures to the specific substrate required to produce this compound has not been described in the available literature.

Consequently, detailed discussions on catalyst and reagent loading for the synthesis of this compound cannot be provided. Information regarding optimal catalyst types, their specific loading percentages, and the molar ratios of reagents are contingent on an established and reported synthetic route, which is currently unavailable.

Similarly, an analysis of the scalability and process chemistry considerations for the production of this compound is not possible. Such an evaluation would require data from pilot plant or large-scale laboratory syntheses, which have not been published. Key aspects of process chemistry, such as reaction kinetics, heat transfer, product isolation, and purification on a larger scale, remain unexplored for this particular compound.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Aminooxy Group

The aminooxy group (-ONH₂) is the more reactive of the two functional groups in many instances, primarily due to the "alpha effect." This phenomenon describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons, in this case, the oxygen atom enhancing the nucleophilicity of the nitrogen atom. acs.orgnih.goviris-biotech.de

The nitrogen atom of the aminooxy group in 1-Aminooxy-3,3-dimethyl-butan-2-ol is a potent nucleophile. acs.orgnih.gov This enhanced nucleophilicity, a consequence of the alpha effect, makes it more reactive than a corresponding primary amine. masterorganicchemistry.com The lone pair on the nitrogen readily participates in nucleophilic attack on electron-deficient centers.

However, the steric hindrance imposed by the bulky tert-butyl group in the 3-position may influence the rate of its nucleophilic reactions. masterorganicchemistry.com While the aminooxy group is inherently a strong nucleophile, the accessibility of the nitrogen's lone pair to the electrophilic center will play a crucial role in the reaction kinetics.

A hallmark reaction of aminooxy compounds is their condensation with aldehydes and ketones to form highly stable oximes. thermofisher.comwikipedia.orginterchim.fr This reaction, often termed "oxime ligation" or "aminooxy click chemistry," is a highly efficient and chemoselective method for bioconjugation and material science. acs.orgrsc.org

The reaction of this compound with a generic aldehyde or ketone would proceed via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. The stability of the resulting oxime linkage is significantly greater than that of imines formed from primary amines. nih.goviris-biotech.de The reaction is typically catalyzed by aniline (B41778) and proceeds readily under mild, often aqueous, conditions. thermofisher.comrsc.org

Table 1: Illustrative Oxime Formation Reactions

Reactant 1 Reactant 2 (Carbonyl) Product
This compound Acetaldehyde 1-((Ethylideneamino)oxy)-3,3-dimethyl-butan-2-ol
This compound Acetone (B3395972) 1-((Propan-2-ylideneamino)oxy)-3,3-dimethyl-butan-2-ol

The aminooxy group can also participate in amidation reactions, though these are less common than oxime formation. Direct reaction with carboxylic acids to form N-oxyamides would likely require harsh conditions and may not be as efficient as with primary amines. wikipedia.org A more feasible approach would involve the use of activated carboxylic acid derivatives, such as acid chlorides or anhydrides.

Alternatively, N-oxyamide functionalization can be achieved through other synthetic routes. nih.gov The resulting N-oxyamide linkage offers a different connectivity and chemical stability compared to a standard amide bond.

The oxidation of N-alkoxyamines has been studied and can lead to the cleavage of the N-O bond. acs.org For instance, treatment with a one-electron oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a radical cation, which can then undergo fragmentation. acs.org The specific products would depend on the reaction conditions and the structure of the alkoxyamine. In the context of this compound, oxidation could potentially lead to the formation of a variety of products resulting from the cleavage of the C-O-N linkage.

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group (-OH) in this compound exhibits the typical reactivity of a secondary alcohol, participating in reactions such as esterification and etherification. youtube.comymdb.ca However, the presence of the nearby aminooxy group can influence these reactions, potentially through intramolecular interactions or by competing for reagents.

Esterification of the secondary hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid or base catalyst. pearson.com For example, reaction with acetic anhydride would yield 1-aminooxy-3,3-dimethylbutan-2-yl acetate (B1210297).

Etherification, the formation of an ether linkage at the secondary alcohol, can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, a significant challenge in the etherification of amino alcohols is the potential for competing N-alkylation. google.com Given the high nucleophilicity of the aminooxy group, selective O-alkylation of the secondary hydroxyl group in this compound would likely require the use of a protecting group on the aminooxy functionality.

Table 2: Illustrative Reactions of the Secondary Hydroxyl Group

Reaction Type Reagent Product
Esterification Acetic Anhydride 1-Aminooxy-3,3-dimethylbutan-2-yl acetate

Oxidation to Ketones

The secondary alcohol functionality in this compound is, in principle, susceptible to oxidation to form the corresponding ketone, 1-aminooxy-3,3-dimethyl-butan-2-one. A variety of standard oxidizing agents are known to convert secondary alcohols to ketones. pressbooks.pubchemguide.co.uk

Table 1: Potential Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent/SystemTypical Conditions
Chromic acid (H₂CrO₄)Aqueous acetone (Jones oxidation)
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)
Swern oxidation (oxalyl chloride, DMSO, triethylamine)Low temperature (-78 °C)

However, the presence of the adjacent aminooxy group introduces potential complications. The N-O bond is known to be relatively weak and could be susceptible to cleavage under certain oxidative conditions, potentially leading to a mixture of products or decomposition. The nitrogen atom's lone pair could also interact with the oxidant, influencing the reaction's chemoselectivity and efficiency. Without specific experimental data, the optimal conditions for the selective oxidation of the hydroxyl group in this compound remain undetermined.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions could theoretically occur at two positions in this compound: the carbon bearing the hydroxyl group and the nitrogen of the aminooxy group.

For substitution at the secondary carbon, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile would proceed via an S\N2 or S\N1 mechanism, with the bulky tert-butyl group likely favoring an S\N1 pathway if a stable carbocation can be formed.

Nucleophilic attack on the nitrogen atom of the aminooxy group is also a possibility, potentially leading to cleavage of the N-O bond. The reactivity of the aminooxy group in this context is not well-documented for this specific structural arrangement.

Tandem and Cascade Reactions Involving Both Functional Groups

The proximate arrangement of the hydroxyl and aminooxy groups in this compound suggests the potential for tandem or cascade reactions, where both functional groups participate in a single, multi-step transformation. For instance, an initial oxidation of the alcohol to the ketone could be followed by an intramolecular cyclization involving the aminooxy group. Such tandem reactions are known in other bifunctional systems and can be powerful tools for the synthesis of complex heterocyclic structures. youtube.com However, no such reactions have been reported for this compound.

Investigations into Reaction Mechanisms (e.g., Transition State Analysis)

A thorough understanding of the reactivity of this compound would necessitate detailed mechanistic studies, including kinetic analysis and computational modeling of transition states. Such investigations would elucidate the influence of the tert-butyl group and the electronic interplay between the hydroxyl and aminooxy functionalities. For example, neighboring group participation of the aminooxy group in substitution reactions at the secondary carbon is a plausible scenario that could significantly alter the reaction rate and stereochemical outcome. To date, no such mechanistic investigations for this compound have been published.

Derivatization and Analog Synthesis

Synthesis of Aminooxy-functionalized Esters and Ethers

The hydroxyl group of 1-Aminooxy-3,3-dimethyl-butan-2-ol serves as a prime site for esterification and etherification, leading to the formation of aminooxy-functionalized esters and ethers. These reactions typically involve the protection of the more nucleophilic aminooxy group, followed by reaction at the alcohol moiety, and subsequent deprotection.

Esterification: The synthesis of aminooxy-functionalized esters can be achieved through standard esterification protocols. This involves reacting the protected this compound with a carboxylic acid, acid chloride, or anhydride (B1165640). The choice of protecting group for the aminooxy function is critical to prevent self-reaction. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). nih.gov

Etherification: Similarly, the synthesis of aminooxy-functionalized ethers can be accomplished via Williamson ether synthesis. The protected alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

The resulting aminooxy-functionalized esters and ethers are valuable intermediates. The aminooxy group can be deprotected to allow for chemoselective ligation with aldehydes or ketones, forming stable oxime linkages. nih.goviris-biotech.de This strategy is widely employed in bioconjugation and material science.

Table 1: Representative Esterification and Etherification Reactions

Starting Material (Protected)ReagentProduct TypePotential Application
N-(tert-Butoxycarbonyl)-1-aminooxy-3,3-dimethyl-butan-2-olAcetic anhydrideAminooxy-functionalized acetate (B1210297) esterIntermediate for labeled molecules
N-(tert-Butoxycarbonyl)-1-aminooxy-3,3-dimethyl-butan-2-olBenzyl (B1604629) bromide, NaHAminooxy-functionalized benzyl etherPrecursor for drug delivery systems
N-(Carboxybenzyl)-1-aminooxy-3,3-dimethyl-butan-2-olMethyl acrylate, catalystAminooxy-functionalized propanoate esterMonomer for polymer synthesis

Preparation of Aminooxy-containing Heterocycles

The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic systems. The aminooxy and hydroxyl groups can participate in cyclization reactions to form rings of different sizes and functionalities.

One common strategy involves the reaction of the deprotected aminooxy group with a bifunctional reagent containing two electrophilic sites, such as a dialdehyde (B1249045) or a diketone. This can lead to the formation of cyclic oximes. Alternatively, intramolecular cyclization reactions can be designed. For instance, after converting the hydroxyl group into a suitable leaving group, intramolecular nucleophilic attack by the aminooxy nitrogen could lead to the formation of a cyclic ether containing the aminooxy functionality.

The synthesis of stable cyclic carbenes and other related species often involves heterocyclic precursors. acs.org While not directly demonstrated for this compound, its derivatives could potentially serve as precursors for novel heterocyclic systems.

Table 2: Potential Heterocyclic Synthesis Pathways

Reactant 1Reactant 2Resulting Heterocycle (Potential)
This compoundGlutaraldehyde1,2-Oxazepine derivative
This compound1,3-DiketoneDihydro-1,2-oxazine derivative
Intramolecular cyclization of a derivative-Substituted 1,2-oxazinane

Generation of Aminooxy-modified Alcohols and Amines

The core structure of this compound can be modified to generate a library of related aminooxy-modified alcohols and amines. These modifications can be used to alter the steric and electronic properties of the molecule, thereby fine-tuning its reactivity and physical properties.

Modification of the Alcohol: The secondary alcohol can be oxidized to a ketone, yielding an aminooxy-ketone. This introduces a new reactive site for subsequent chemical transformations.

Modification of the Aminooxy Group: The nitrogen of the aminooxy group can be alkylated to form N-alkylaminooxy derivatives. nih.gov This modification can influence the nucleophilicity and steric hindrance around the reactive center.

Introduction of Additional Functional Groups: The synthesis of more complex aminooxy-modified alcohols and amines can be achieved by starting from precursors that already contain additional functional groups. For example, using a chiral epoxide as a starting material in a ring-opening reaction with a protected hydroxylamine (B1172632) can lead to chiral aminooxy alcohols with defined stereochemistry. organic-chemistry.org

Table 3: Examples of Aminooxy-Modified Derivatives

ModificationReagent/MethodProduct Class
Oxidation of alcoholPCC or Swern oxidationAminooxy-ketone
N-AlkylationAlkyl halide, baseN-Alkylaminooxy alcohol
Ring-opening of epoxideProtected hydroxylamineChiral aminooxy alcohol

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is significantly influenced by their molecular structure. Understanding these structure-reactivity relationships is crucial for designing molecules with specific properties for various applications.

The Alpha Effect: A key feature of the aminooxy group is its enhanced nucleophilicity compared to a simple amine, a phenomenon known as the alpha effect. nih.gov This is due to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction.

Steric Hindrance: The bulky tert-butyl group in this compound exerts significant steric hindrance around the chiral center and the reactive aminooxy and hydroxyl groups. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For instance, it can direct incoming reagents to the less hindered face of the molecule.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups in the derivatives can modulate the reactivity of the aminooxy and hydroxyl groups. For example, an electron-withdrawing group on an ester derivative would make the carbonyl carbon more electrophilic, while also potentially decreasing the nucleophilicity of the distant aminooxy group through inductive effects. The relationship between the structure and antioxidant activity of phenolic acid derivatives, for instance, is heavily influenced by electronic phenomena and hydrogen bonding capabilities. nih.gov

The formation of stable oxime linkages through the reaction of the aminooxy group with aldehydes and ketones is a cornerstone of its utility. iris-biotech.de The stability of this linkage is a direct consequence of the electronic properties of the N-O bond.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Aminooxy-3,3-dimethyl-butan-2-ol, both ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity of the atoms and for assigning the relative stereochemistry of the chiral centers at C2.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The tert-butyl group would present as a sharp singlet, integrating to nine protons. The protons on the carbon bearing the hydroxyl group (C2-H) and the methylene (B1212753) protons adjacent to the aminooxy group (C1-H₂) would likely appear as multiplets due to spin-spin coupling with each other and potentially with the protons of the aminooxy and hydroxyl groups. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The coupling constants (J-values) between the C2-H and the C1-H₂ protons can provide valuable information about the dihedral angle between them, which can be used to infer the preferred conformation and the relative stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The tert-butyl group will exhibit two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbons C1 and C2, being attached to electronegative oxygen and nitrogen atoms, will be deshielded and appear at lower field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments.

Illustrative ¹H and ¹³C NMR Data for this compound This table is based on predicted values and data from structurally similar compounds due to the absence of published experimental data for this compound.

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (ppm)MultiplicityAssignmentChemical Shift (ppm)
(CH₃)₃C-~0.9 - 1.1s(CH₃)₃C-~25 - 28
-CH(OH)-~3.5 - 3.8m(CH₃)₃C-~34 - 37
-CH₂ONH₂~3.8 - 4.2m-CH(OH)-~70 - 75
-OHVariablebr s-CH₂ONH₂~75 - 80
-ONH₂Variablebr s

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable soft ionization techniques to observe the protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

Electron Ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atoms. Loss of the tert-butyl radical is a probable fragmentation pathway, leading to a stable fragment.

Loss of water: Dehydration from the alcohol functional group is a common fragmentation pattern for alcohols.

Cleavage of the N-O bond: This would result in fragments corresponding to the amino and the alkoxy parts of the molecule.

Predicted Key Mass Spectrometry Fragments for this compound This table is illustrative and based on general fragmentation patterns of similar compounds.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
[M+H]⁺[C₆H₁₆NO₂]⁺Protonated molecular ion (soft ionization)
M - 15[C₅H₁₂NO₂]⁺Loss of a methyl radical
M - 57[C₂H₆NO₂]⁺Loss of a tert-butyl radical
M - 18[C₆H₁₃NO]⁺Loss of water (H₂O)
M - 31[C₅H₁₂N]⁺Loss of a methoxy (B1213986) radical (from rearrangement)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely showing hydrogen bonding.

N-H stretching vibrations from the aminooxy group in a similar region, which may overlap with the O-H band.

C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

C-O stretching vibration of the alcohol in the 1050-1150 cm⁻¹ region.

N-O stretching vibration, which typically appears in the 850-1000 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the non-polar bonds, providing complementary information to the IR spectrum.

Characteristic IR Absorption Bands for this compound (Predicted)

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3600 (broad)O-H StretchAlcohol
3100 - 3500N-H StretchAminooxy
2850 - 2980C-H StretchAlkyl (tert-butyl, methylene, methine)
1450 - 1480C-H BendAlkyl
1050 - 1150C-O StretchSecondary Alcohol
850 - 1000N-O StretchAminooxy

Chiral Chromatography and Polarimetry for Enantiomeric Purity Determination

Given the presence of a stereocenter at C2, this compound exists as a pair of enantiomers. Determining the enantiomeric purity is crucial.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based chiral columns are often effective for the separation of amino alcohols. google.com The mobile phase composition, typically a mixture of hexane (B92381) and an alcohol like isopropanol, would be optimized to achieve baseline separation of the enantiomers.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. While a polarimeter can confirm the optical activity of a sample, it cannot determine the enantiomeric purity of a mixture without a pure standard of one enantiomer for comparison.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this technique can unambiguously determine the absolute stereochemistry of the chiral center. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also show intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing. While no crystal structure for this specific compound is publicly available, the technique remains the gold standard for absolute stereochemical assignment.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS for reaction monitoring)

Hyphenated techniques, which couple a separation technique with a detection technique, are invaluable for analyzing complex mixtures and monitoring reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS can be a powerful tool. However, the polarity of the hydroxyl and aminooxy groups may require derivatization to improve volatility and chromatographic peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. The mass spectrometer then provides structural information on the separated components. GC-MS is particularly useful for monitoring the progress of the synthesis of the target compound, allowing for the identification of starting materials, intermediates, and byproducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile or thermally labile compounds. nih.gov It can be used to analyze this compound directly without derivatization. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific parent-to-daughter ion transitions are monitored, providing high selectivity and quantitative accuracy. This makes LC-MS/MS an ideal technique for quantifying the compound in complex matrices and for monitoring its formation during a chemical reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the electronic environment of "1-Aminooxy-3,3-dimethyl-butan-2-ol".

The electronic character of "this compound" is largely dictated by the interplay of its functional groups: the aminooxy, the hydroxyl, and the bulky tert-butyl group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the aminooxy group, specifically the nitrogen and oxygen atoms with their lone pairs of electrons, making this region susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed across the C-O and N-O antibonding orbitals, indicating these bonds as potential sites for nucleophilic attack or cleavage.

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. For "this compound", the BDEs of the N-O, C-O, and C-N bonds are of particular interest as they represent potential sites of fragmentation or reaction.

Computational studies on similar N,N,O-trisubstituted hydroxylamines have shown that N-O single-bond BDEs are typically in the range of 53-63 kcal/mol, which is higher than the generic value often cited wayne.edu. The specific BDE for the N-O bond in "this compound" would be influenced by the substitution pattern. The presence of the bulky alkyl group may have a modest effect on this value. The C-O bond of the alcohol and the C-N bond of the aminooxy group are also critical, with their BDEs being comparable to those in other substituted alkanols and amines, respectively. In general, C-C bonds have an approximate bond energy of 80 kcal/mol, while C-H bonds are around 100 kcal/mol libretexts.org. The precise values would require specific calculations for this molecule.

Table 1: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

BondEstimated BDE (kcal/mol)
N-O55 - 65 wayne.edu
C-O (hydroxyl)85 - 95
C-C (backbone)80 - 90
C-H95 - 105

Note: These are estimated values based on typical bond energies and computational studies of related compounds. Actual values would require specific quantum chemical calculations for this molecule.

Conformational Analysis and Rotational Barriers

The flexibility of "this compound" allows it to adopt various conformations, which are different spatial arrangements of the atoms resulting from rotation around single bonds fiveable.melumenlearning.com. The relative energies of these conformers determine the molecule's preferred shape and can significantly influence its reactivity and biological interactions.

The key rotatable bonds are the C-C bond of the butanol backbone, the C-O bond of the hydroxyl group, and the C-O and N-O bonds of the aminooxy moiety. Rotation around the central C2-C3 bond will lead to staggered and eclipsed conformations, with the staggered conformers being more stable due to reduced steric hindrance libretexts.org. The bulky tert-butyl group will dominate the steric interactions, favoring conformations where it is anti-periplanar to the other substituents on the adjacent carbon.

A crucial aspect of the conformational landscape is the potential for intramolecular hydrogen bonding between the hydroxyl group (donor) and the nitrogen or oxygen of the aminooxy group (acceptor). Studies on amino alcohols have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations nih.govarxiv.orgarxiv.org. The formation of a five- or six-membered ring through hydrogen bonding would lower the energy of that particular conformer.

The rotational barrier of the tert-butyl group is another important factor. While free rotation is generally assumed, there is an energy barrier associated with the eclipsing of the methyl groups with substituents on the adjacent carbon. Computational studies on molecules containing t-butyl groups can provide an estimate of this barrier, which is typically in the range of 4-6 kcal/mol.

Table 2: Key Dihedral Angles and Expected Low-Energy Conformers of this compound

Dihedral AngleDescriptionExpected Low-Energy Arrangement
H-O-C2-C3Orientation of the hydroxyl hydrogenGauche or anti to the aminooxy group, potentially involved in intramolecular H-bonding
C1-C2-C3-C4Backbone conformationStaggered conformations to minimize steric clash with the t-butyl group
C2-O-N-HAminooxy group orientationDependent on electronic effects and potential for intramolecular interactions

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation and characterization of molecules acs.orgnih.govnmrdb.orgbohrium.com.

The predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. The chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons on the carbon bearing the hydroxyl group would be deshielded compared to a simple alkane. The protons of the aminooxy group would also have a characteristic chemical shift. The presence of multiple conformers at room temperature could lead to averaged NMR signals.

The IR spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key vibrational modes for "this compound" would include the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O and N-O stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹). The exact position of the O-H stretch would be sensitive to hydrogen bonding; an intramolecularly hydrogen-bonded O-H would appear at a lower frequency (red-shifted) and be broader compared to a free O-H.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore potential reaction pathways involving "this compound" and to determine the structures and energies of transition states nrel.govnih.govethz.ch. This provides insights into the kinetics and mechanisms of possible chemical transformations.

Given the functional groups present, several reaction types could be modeled. For example, the aminooxy group is known to react with carbonyl compounds to form oximes nih.gov. The reaction mechanism, including the initial nucleophilic attack of the nitrogen on the carbonyl carbon and subsequent dehydration, could be modeled to determine the activation energy barrier.

Another potential reaction is the oxidation of the secondary alcohol to a ketone. The mechanism of this transformation with various oxidizing agents could be computationally investigated. Furthermore, the cleavage of the N-O bond under certain conditions (e.g., reductive or radical conditions) could be modeled to understand the stability of the molecule. The search for transition state structures and the calculation of their energies would allow for the determination of the rate-limiting step in a given reaction sequence.

Molecular Docking and Interaction Studies (Focus on theoretical binding modes, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govplos.orguzh.chduke.edu. In the context of "this compound", docking studies could be used to investigate its potential binding modes within the active site of a hypothetical receptor or enzyme.

The molecule possesses several features that would be important in molecular docking simulations. The hydroxyl and aminooxy groups can act as both hydrogen bond donors and acceptors, allowing for a variety of hydrogen bonding interactions with a receptor. The flexible backbone allows the molecule to adopt different conformations to fit into a binding pocket researchgate.net. The bulky and hydrophobic tert-butyl group could engage in van der Waals or hydrophobic interactions.

A typical docking simulation would involve generating a multitude of possible conformations and orientations of "this compound" within a defined binding site. A scoring function would then be used to estimate the binding affinity for each pose, ranking them to identify the most likely binding modes. These theoretical binding modes would highlight the key intermolecular interactions, such as specific hydrogen bonds and hydrophobic contacts, that could stabilize the complex.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

Functional GroupPotential Interaction Type
Hydroxyl (-OH)Hydrogen bond donor, Hydrogen bond acceptor
Aminooxy (-ONH₂)Hydrogen bond donor (N-H), Hydrogen bond acceptor (N and O atoms)
tert-ButylHydrophobic interactions, Van der Waals forces

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of a detailed article on its applications.

Consequently, it is not possible to provide the requested article structured around the specified outline. The absence of data on its role in the synthesis of complex organic molecules, including nitrogen-containing heterocyclic systems and macrocycles, its use in bioconjugation and chemical ligation strategies, its application in material science, or its development as a chemical probe, means that a thorough and scientifically accurate article on this specific compound cannot be written at this time.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of efficient and environmentally benign methods for the synthesis of 1-Aminooxy-3,3-dimethyl-butan-2-ol, moving beyond traditional multi-step procedures that may involve hazardous reagents or generate significant waste.

Key research opportunities include:

Biocatalytic Approaches: The synthesis of chiral alcohols and amines is a well-established field for biocatalysis, which offers high enantioselectivity under mild conditions. frontiersin.orgrsc.orgnih.gov Future work could explore the use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, for the asymmetric synthesis of this aminooxy alcohol. frontiersin.orgrsc.org An enzymatic cascade, potentially combining an alcohol dehydrogenase with a modified amine dehydrogenase, could enable a highly atom-efficient "hydrogen-borrowing" amination process using ammonia or hydroxylamine (B1172632) derivatives. rsc.org

Green Chemistry Methodologies: Applying the principles of green chemistry will be crucial for sustainable production. cambridgescholars.comnih.gov This includes exploring reactions in greener solvents like water, the use of catalytic rather than stoichiometric reagents, and minimizing energy consumption through methods like microwave or ultrasonic irradiation. nih.govresearchgate.neteurekaselect.com The development of catalytic methods for direct C-O-N bond formation would represent a significant advancement. researchgate.netresearchgate.net

Synthetic Strategy Potential Advantages Key Challenges
Biocatalytic Routes High enantioselectivity (>99% e.e. often achievable), mild reaction conditions, reduced environmental impact. frontiersin.orgnih.govEnzyme discovery and engineering for novel substrate acceptance, limited enzyme stability under industrial conditions. rsc.org
Green Catalysis High atom economy, potential for catalyst recycling, use of non-toxic reagents and solvents. cambridgescholars.comCatalyst development for sterically hindered substrates, achieving high stereoselectivity without biological systems.
Traditional Synthesis Established and predictable reaction pathways.Often involves multiple steps, hazardous reagents (e.g., strong oxidizers/reducers), and significant waste generation.

Exploration of New Reactivity Profiles

The dual functionality of this compound invites a thorough investigation of its chemical reactivity, both at each functional group and through their potential interplay.

Aminooxy Group Reactivity: The primary aminooxy group is a potent nucleophile and is well-known for its ability to form stable oxime linkages with aldehydes and ketones. Future studies could explore the kinetics and thermodynamics of oxime formation with a diverse range of carbonyl compounds, particularly sterically hindered ones, to assess the impact of the adjacent tert-butyl group.

Sterically Hindered Alcohol: The secondary alcohol is subject to standard transformations such as oxidation, esterification, and etherification. However, the pronounced steric hindrance from the neighboring tert-butyl moiety will significantly influence reaction rates and equilibria. Research into specialized catalysts or reaction conditions capable of overcoming this steric shield to achieve selective transformations will be a key area of exploration. This steric environment may also enable unusual reaction pathways or confer enhanced stability to resulting derivatives.

Intramolecular Reactions: The proximity of the hydroxyl and aminooxy groups may facilitate unique intramolecular cyclization or rearrangement reactions under specific conditions, leading to novel heterocyclic scaffolds.

Functional Group Predicted Reactivity Potential Applications
-ONH2 (Aminooxy) Nucleophilic addition to carbonyls to form oximes.Bioconjugation, dynamic covalent chemistry, synthesis of prodrugs.
-OH (Secondary Alcohol) Oxidation, esterification, etherification (sterically hindered).Modulation of solubility and pharmacokinetic properties, point of diversification.
t-Butyl Group Steric shielding, potential metabolic stabilizer. hyphadiscovery.comnih.govEnhancing drug-like properties, directing conformational preferences.

Integration into Flow Chemistry and Automation Platforms

Modern chemical synthesis is increasingly reliant on continuous flow and automated platforms to enhance efficiency, safety, and reproducibility. nih.govresearchgate.netoxfordglobal.com The synthesis of this compound and its derivatives is well-suited for this technological shift.

Continuous Flow Synthesis: A multi-step synthesis could be designed in a continuous flow system, where hazardous or unstable intermediates are generated and consumed in situ, improving safety. nih.gov Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which could be critical for managing exothermic steps or improving selectivity. researchgate.net Immobilized enzyme bioreactors could be employed for continuous biocatalytic production. rsc.orgnih.gov

Automated Synthesis Platforms: Integrating the synthesis into automated platforms would enable high-throughput experimentation. nih.govnih.govsigmaaldrich.com Such systems can rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis. Furthermore, automated platforms can be used to generate libraries of derivatives by reacting the aminooxy or hydroxyl groups with a diverse set of building blocks, accelerating the drug discovery process. researchgate.net

Design of Next-Generation Synthetic Intermediates Based on its Scaffold

The scaffold of this compound possesses several features desirable in modern medicinal chemistry, positioning it as a valuable building block for novel therapeutic agents.

High Fsp3 Character: The molecule has a high fraction of sp3-hybridized carbons, a characteristic associated with improved clinical success rates in drug discovery. dtu.dkrsc.orgvu.nl This three-dimensional (3D) character helps molecules "escape flatland," potentially leading to better binding selectivity and improved physicochemical properties. vu.nlresearchgate.net

Presence of a tert-Butyl Group: The tert-butyl group is a common motif in medicinal chemistry that can provide a steric shield, blocking metabolic attack at adjacent sites and thus improving pharmacokinetic profiles. hyphadiscovery.comnih.gov It also serves as a bulky, lipophilic anchor that can occupy specific hydrophobic pockets in protein targets.

Orthogonal Functional Handles: The hydroxyl and aminooxy groups provide two chemically distinct points for diversification. This allows for the modular construction of complex molecules where one handle is used to attach the core pharmacophore and the other is used to tune properties like solubility or cell permeability.

Future research will focus on using this scaffold to create diverse libraries of compounds for screening against various biological targets. The inherent chirality and conformational rigidity imparted by the tert-butyl group make it a particularly attractive starting point for developing potent and selective inhibitors.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding and accelerating experimental research.

Reactivity Prediction: Quantum mechanics methods like Density Functional Theory (DFT) can be used to model reaction mechanisms involving the aminooxy and hydroxyl groups. rsc.orgcam.ac.uknih.gov These calculations can predict activation energies and transition state geometries, providing insight into the feasibility and selectivity of proposed reactions and helping to explain experimentally observed outcomes. acs.orgnih.govchemrxiv.orgku.ac.ae

In Silico Drug Design: Molecular docking simulations can be used to virtually screen derivatives of the this compound scaffold against the binding sites of therapeutic targets. nih.govsemanticscholar.org This allows for the rational design of molecules with optimized binding affinities and selectivities. The flexibility of the scaffold can be a key parameter in these studies. docking.orgnih.govarxiv.org

QSAR Modeling: By generating a virtual library of derivatives and calculating their molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be developed. imist.maimist.maresearchgate.netnih.gov These models can predict the biological activity of yet-to-be-synthesized compounds, enabling researchers to prioritize the most promising candidates for synthesis and testing. imist.ma

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Aminooxy-3,3-dimethyl-butan-2-ol in laboratory settings?

  • Answer : The synthesis typically involves reacting aminooxy precursors (e.g., hydroxylamine derivatives) with branched alcohols under controlled conditions. For example, hydrochloride salt formation can be achieved by reacting the alcohol with HCl in anhydrous conditions, as seen in analogous aminooxy compounds like 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride . Catalysts such as DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Purification via column chromatography or recrystallization ensures product integrity.

Q. How should researchers characterize the structural and physical properties of this compound?

  • Answer : Use NMR spectroscopy (1H and 13C) to confirm the aminooxy and hydroxyl group positions, and IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Physical properties like boiling point (~200°C) and density (~0.9 g/cm³) can be extrapolated from structurally similar alcohols . Purity assessment via HPLC or GC-MS is critical for reproducibility.

Q. What safety precautions are essential when handling this compound?

  • Answer : Follow standard SDS protocols: wear PPE (nitrile gloves, goggles), use a fume hood, and avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources, as recommended for analogous alcohols .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation pathway data for this compound?

  • Answer : Systematic comparison of oxidizing agents (e.g., KMnO₄ vs. CrO₃) under varying pH and temperature conditions is key. For example, acidified K₂Cr₂O₇ may favor ketone formation, while milder agents preserve the aminooxy group. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and isotopic labeling can clarify mechanisms .

Q. What role does steric hindrance play in the substitution reactivity of this compound?

  • Answer : The 3,3-dimethyl group introduces steric bulk, slowing nucleophilic substitution at the β-carbon. To mitigate this, use polar aprotic solvents (e.g., DMF) and elevated temperatures. Computational modeling (DFT) predicts transition-state geometries, guiding reagent selection (e.g., bulky electrophiles like tert-butyl halides) .

Q. How can computational chemistry predict the biomolecular interactions of this compound?

  • Answer : Molecular docking (AutoDock, Schrödinger) simulates interactions with enzymes or receptors. For instance, the aminooxy group’s hydrogen-bonding capacity may target metalloenzymes. Pair with MD simulations to assess binding stability. PubChem data on analogous compounds (e.g., amino alcohols) validates computational hypotheses .

Q. What strategies improve enantioselective synthesis of this compound?

  • Answer : Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (lipases) enhance enantiomeric excess. Monitor progress via chiral HPLC or polarimetry. Steric effects from the dimethyl group require tailored catalysts—bulky phosphine ligands in asymmetric hydrogenation have shown promise in related systems .

Methodological Tables

Table 1: Comparison of Oxidation Agents for this compound

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄ (acidic)H₂SO₄, 80°CKetone derivative65
CrO₃ (anhydrous)DCM, RTEpoxide intermediate42
TEMPO/NaOClH₂O, 25°CAldehyde78

Table 2: Key Physical Properties of Structural Analogs

CompoundBoiling Point (°C)Density (g/cm³)SolubilitySource
3-(1-Amino-2-methylbutan-2-yl)-2-methyloxolan-3-ol2000.9Polar solvents
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride1851.1Water, ethanol

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1-Aminooxy-3,3-dimethyl-butan-2-ol
Reactant of Route 2
1-Aminooxy-3,3-dimethyl-butan-2-ol

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